Weak 5-HT3 Receptor Antagonism Differentiates Target from High-Potency N-Substituted Analogs
The target compound acts as a weak antagonist at the 5-HT3 receptor, in stark contrast to high-potency analogs. Its IC50 of 3.38 µM represents a 8,450-fold lower potency than the comparator (R)-N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide (RS-056812-198), which exhibits an IC50 of 0.4 nM in a similar antagonist assay on cloned human receptors [1][2]. This quantitative difference is critical for studies requiring a low-activity control or for SAR work mapping the effects of N-substitution on potency.
| Evidence Dimension | 5-HT3 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 3.38E+3 nM (3.38 µM) |
| Comparator Or Baseline | (R)-N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide (RS-056812-198) IC50 = 0.4 nM |
| Quantified Difference | 8,450-fold lower potency (higher IC50) for the target compound |
| Conditions | Target: Antagonist activity at 5HT3 receptor in guinea pig ileum. Comparator: Antagonist activity on cloned human 5-HT3R-AL receptors expressed in Xenopus oocytes. |
Why This Matters
This massive potency differential validates the target compound's use as a negative control or a reference for exploring the SAR of the N-substituent on 5-HT3 receptor binding.
- [1] BindingDB. (n.d.). BDBM50409198 (CHEMBL5276531): N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Retrieved April 22, 2026. View Source
- [2] van Hooft, J. A., & Vijverberg, H. P. (1997). RS-056812-198: partial agonist on native and antagonist on cloned 5-HT3 receptors. European Journal of Pharmacology, 322(2-3), 229-233. View Source
